An In-depth Technical Guide to 4-Methoxystyrene: Physical and Chemical Properties
An In-depth Technical Guide to 4-Methoxystyrene: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxystyrene, also known as 4-vinylanisole, is a versatile aromatic compound with significant applications in polymer chemistry and organic synthesis. Its unique chemical structure, featuring a vinyl group attached to a methoxy-substituted benzene ring, imparts a rich reactivity that allows for its use as a monomer in various polymerization processes and as a key intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-methoxystyrene, detailed experimental protocols for its synthesis and polymerization, and an exploration of its relevance in materials science and potential, though currently limited, role in drug development.
Physical Properties
4-Methoxystyrene is a colorless to light yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 4-Methoxystyrene
| Property | Value | Reference(s) |
| IUPAC Name | 1-ethenyl-4-methoxybenzene | [2] |
| Synonyms | 4-Vinylanisole, p-Methoxystyrene | [2][3] |
| CAS Number | 637-69-4 | [3] |
| Molecular Formula | C₉H₁₀O | [3] |
| Molecular Weight | 134.18 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.009 g/mL at 25 °C | [4] |
| Melting Point | 2 °C | [4] |
| Boiling Point | 205 °C (at 760 mmHg); 41-42 °C (at 0.5 mmHg) | [1][4] |
| Flash Point | 77 °C (170.6 °F) | [4] |
| Refractive Index (n²⁰/D) | 1.562 | [4] |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [5] |
| Solubility | Slightly miscible with methanol. | [4] |
| LogP | 2.874 (estimated) | [4] |
Chemical Properties and Reactivity
The chemical behavior of 4-methoxystyrene is dictated by the presence of the vinyl group and the electron-donating methoxy group on the aromatic ring.
Reactivity of the Vinyl Group: The double bond of the vinyl group is susceptible to a variety of addition reactions, including:
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Polymerization: 4-Methoxystyrene readily undergoes polymerization via free-radical, cationic, and anionic mechanisms to form poly(4-methoxystyrene).[6] This is one of its most significant chemical properties and is discussed in detail in Section 4.
-
Addition Reactions: The vinyl group can participate in reactions such as hydroformylation, hydroboration, and epoxidation, allowing for the introduction of a wide range of functional groups.[6]
Reactivity of the Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This enhances the reactivity of the benzene ring towards electrophiles.
Synthesis of 4-Methoxystyrene
Several synthetic routes to 4-methoxystyrene have been reported. A common and effective method involves the reduction of p-methoxyacetophenone to the corresponding alcohol, followed by dehydration. Another notable method is the Wittig reaction.
Synthesis from p-Methoxyacetophenone
This two-step process is a widely used laboratory and industrial method for preparing 4-methoxystyrene.[5][7]
Step 1: Reduction of p-Methoxyacetophenone to 1-(4-methoxyphenyl)ethanol
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve p-methoxyacetophenone (1 equivalent) in a suitable alcoholic solvent such as industrial alcohol.[7]
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) (0.3 equivalents), in portions while maintaining the reaction temperature between 20-40°C.[5][7]
-
Stir the reaction mixture for approximately 6 hours.[5]
-
After the reaction is complete, add an equal volume of water to quench the excess reducing agent and hydrolyze the borate complex.[5]
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).[5]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-(4-methoxyphenyl)ethanol.[5]
Step 2: Dehydration of 1-(4-methoxyphenyl)ethanol to 4-Methoxystyrene
-
In a distillation apparatus, place the crude 1-(4-methoxyphenyl)ethanol obtained from the previous step.
-
Add a catalytic amount of a dehydrating agent, such as potassium hydrogen sulfate (KHSO₄), activated alumina, or phosphoric acid.[7]
-
Heat the mixture to 160-190°C under reduced pressure (e.g., 20-50 mmHg).[7]
-
The product, 4-methoxystyrene, will distill as it is formed.
-
Collect the crude product and purify by vacuum rectification (e.g., at 50-90°C and 0-1 mmHg) to obtain pure 4-methoxystyrene.[7]
Caption: Synthesis of 4-Methoxystyrene from p-Methoxyacetophenone.
Synthesis via the Wittig Reaction
The Wittig reaction provides an alternative route to 4-methoxystyrene, typically starting from p-methoxybenzaldehyde.[5]
-
Prepare the phosphonium ylide by reacting methyltriphenylphosphonium bromide with a strong base like n-butyllithium in an anhydrous ether solvent under an inert atmosphere.
-
To the resulting ylide solution, add p-methoxybenzaldehyde (1 equivalent) dropwise at a low temperature (e.g., 0°C).
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 4-methoxystyrene.
Caption: Synthesis of 4-Methoxystyrene via the Wittig Reaction.
Polymerization of 4-Methoxystyrene
4-Methoxystyrene is a valuable monomer for the synthesis of polymers with tailored properties. It can be polymerized through various mechanisms.
Free-Radical Polymerization
This is a common method for polymerizing vinyl monomers.
-
Dissolve 4-methoxystyrene (monomer) in a suitable solvent (e.g., toluene) in a reaction vessel.
-
Add a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.[8]
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN) to initiate polymerization.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.
-
Terminate the reaction by cooling the mixture and precipitating the polymer in a non-solvent, such as methanol.
-
Filter and dry the resulting poly(4-methoxystyrene).
Caption: Workflow of Free-Radical Polymerization of 4-Methoxystyrene.
Cationic Polymerization
The electron-donating methoxy group makes 4-methoxystyrene particularly well-suited for cationic polymerization.
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve 4-methoxystyrene in a dry, non-protic solvent (e.g., dichloromethane or toluene) and cool to the desired temperature (e.g., 0°C to -78°C).[4]
-
Initiate the polymerization by adding a Lewis acid initiator (e.g., SnCl₄, BF₃·OEt₂) and a co-initiator (e.g., a trace amount of water or an alcohol).[4]
-
Allow the polymerization to proceed for the specified time.
-
Quench the reaction by adding a protic solvent, such as methanol.[4]
-
Precipitate the polymer in a large excess of a non-solvent (e.g., methanol), filter, and dry to obtain poly(4-methoxystyrene).
Relevance in Drug Development and Biological Systems
The direct application of 4-methoxystyrene in drug development or its interaction with biological signaling pathways is not extensively documented in the current scientific literature. Its primary relevance to the pharmaceutical industry lies in its role as a versatile chemical intermediate for the synthesis of more complex molecules that may have biological activity.[6]
Metabolism
While there is a lack of specific data on the metabolism of 4-methoxystyrene, studies on the related compound, styrene, provide some insights. Styrene is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2B6, to form styrene oxide.[9][10] A minor metabolic pathway for styrene involves ring oxidation to 4-vinylphenol.[10][11] It is plausible that 4-methoxystyrene could also be a substrate for CYP enzymes, potentially leading to O-demethylation to form 4-vinylphenol or epoxidation of the vinyl group. However, further research is needed to elucidate the specific metabolic fate of 4-methoxystyrene.
Studies on 4-vinylphenol, a potential metabolite, have shown that it is further metabolized by CYP2E1 and CYP2F2.[11]
Biological Activity
There is limited information on the specific biological activities of 4-methoxystyrene. Some nitrostyrene derivatives containing a methoxy group have been investigated for their anticancer properties, suggesting that the methoxystyrene scaffold could be a starting point for the design of new therapeutic agents.[12] For instance, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene has been shown to inhibit tumorigenesis in colorectal cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction.[12]
Safety and Handling
4-Methoxystyrene is classified as a combustible liquid and can cause skin and serious eye irritation.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. It should be stored in a cool, dry place away from sources of ignition.
Conclusion
4-Methoxystyrene is a valuable chemical with well-characterized physical and chemical properties. Its dual reactivity, stemming from the vinyl group and the activated aromatic ring, makes it a cornerstone monomer in polymer science and a versatile building block in organic synthesis. While its direct role in drug development and interaction with biological systems is an area that requires further investigation, its utility as a synthetic intermediate provides an indirect link to the pharmaceutical sciences. The detailed protocols provided in this guide offer a practical resource for researchers working with this important compound.
References
- 1. 4-Vinylanisole - Wikipedia [en.wikipedia.org]
- 2. 4-Methoxystyrene | C9H10O | CID 12507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. pslc.ws [pslc.ws]
- 5. CN112811991A - Synthesis method of p-methoxystyrene - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. CN104447230B - A kind of preparation method of 4-methoxy styrene - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. Styrene metabolism by cDNA-expressed human hepatic and pulmonary cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of styrene to styrene oxide and vinylphenols in cytochrome P450 2F2- and P450 2E1-knockout mouse liver and lung microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of the styrene metabolite 4-vinylphenol by rat and mouse liver and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
